4-(3-Bromo-1H-pyrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-1H-pyrazol-1-yl)phenol is a chemical compound that features a phenol group substituted with a 3-bromo-1H-pyrazol-1-yl moiety
Preparation Methods
The synthesis of 4-(3-Bromo-1H-pyrazol-1-yl)phenol typically involves the reaction of 3-bromo-1H-pyrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), followed by the addition of the phenol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(3-Bromo-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-Bromo-1H-pyrazol-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool in studying various biological processes and pathways, particularly those involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-(3-Bromo-1H-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the phenol group, making it less versatile in certain applications.
4-(3-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a phenol group, which can alter its biological activity and chemical reactivity.
4-Bromo-3,5-dimethyl-1H-pyrazole: Features additional methyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of the phenol and pyrazole moieties, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-(3-bromopyrazol-1-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-9-5-6-12(11-9)7-1-3-8(13)4-2-7/h1-6,13H |
InChI Key |
FBWOJKXVDYIGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.